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Compound of Interest

Compound Name: Bromodifluoroacetic acid

Cat. No.: B1271540 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for

bromodifluoroacetic acid, a key building block in the synthesis of fluorinated pharmaceuticals

and agrochemicals. The information is targeted towards researchers, scientists, and

professionals in drug development, offering a detailed analysis of its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Summary of Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR,

and Mass Spectrometry for bromodifluoroacetic acid and its commonly used ethyl ester. This

data is essential for the structural elucidation and quality control of this important chemical

intermediate.

Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent
Chemical
Shift (δ)
ppm

Multiplicity Integration Assignment

Bromodifluor

oacetic Acid
-

~10-12

(Broad)
Singlet 1H -COOH

Ethyl

Bromodifluor

oacetate

CDCl₃ 4.42 Quartet 2H -OCH₂CH₃

1.40 Triplet 3H -OCH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data
Compound Solvent

Chemical Shift (δ)
ppm

Assignment

Bromodifluoroacetic

Acid
- ~160-165 C=O

~108-112 (t) CBrF₂

Ethyl

Bromodifluoroacetate
CDCl₃ 159.5 C=O

108.8 CBrF₂

64.5 -OCH₂CH₃

13.5 -OCH₂CH₃

Table 3: ¹⁹F NMR Spectroscopic Data
Compound Solvent

Chemical Shift (δ)
ppm

Coupling Constant
(J) Hz

Bromodifluoroacetic

Acid
- Not available Not available

Ethyl

Bromodifluoroacetate
CDCl₃ 16.8

J₁ (C-F) = 314 Hz, J₂

(C-F) = 31 Hz
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Table 4: IR Spectroscopic Data
Compound Functional Group

Wavenumber
(cm⁻¹)

Description

Bromodifluoroacetic

Acid

O-H stretch

(Carboxylic Acid)
~2500-3300 Broad

C=O stretch

(Carboxylic Acid)
~1700-1720 Strong, sharp

C-F stretch ~1100-1300 Strong

C-Br stretch ~500-600 Medium to weak

Table 5: Mass Spectrometry Data
Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)

Bromodifluoroacetic Acid 174/176 (Br isotopes)
[M-OH]⁺, [M-COOH]⁺,

[CBrF₂]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may vary depending on the instrumentation used.

Synthesis of Bromodifluoroacetic Acid
Bromodifluoroacetic acid can be prepared by the hydrolysis of its corresponding acyl halide.

For instance, bromodifluoroacetyl halide is reacted with water to yield bromodifluoroacetic
acid. The product can then be purified by extraction with a suitable solvent, such as an ester,

followed by distillation.[1]

NMR Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 300 MHz or higher field spectrometer.

[2] Samples are dissolved in a suitable deuterated solvent, such as CDCl₃, with

tetramethylsilane (TMS) often used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR,

an external standard like trifluoroacetic acid may be used.[1]
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Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The

sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin

film. For solid samples, a KBr pellet or a Nujol mull can be prepared.

Mass Spectrometry (MS)
Mass spectra are typically acquired using an electron ionization (EI) source. The sample is

introduced into the mass spectrometer, where it is ionized and fragmented. The resulting ions

are then separated based on their mass-to-charge ratio.

Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for the characterization of bromodifluoroacetic acid
is illustrated in the diagram below. This workflow ensures a systematic approach to confirming

the structure and purity of the compound.
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A flowchart illustrating the spectroscopic analysis workflow.

This guide provides a foundational understanding of the spectroscopic properties of

bromodifluoroacetic acid, which is crucial for its application in research and development.

For more detailed information, researchers are encouraged to consult the cited literature and

spectral databases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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